Calcium di-L-tryptophanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium di-L-tryptophanate: is a chemical compound formed by the combination of calcium ions and L-tryptophanate ions. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique molecular structure, which allows it to interact with biological systems in specific ways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium di-L-tryptophanate can be synthesized through a reaction between calcium salts (such as calcium chloride) and L-tryptophan in an aqueous solution. The reaction typically involves dissolving L-tryptophan in water and then adding a calcium salt solution. The mixture is stirred and heated to facilitate the formation of this compound. The resulting precipitate is then filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Calcium di-L-tryptophanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tryptophan derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Calcium di-L-tryptophanate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving amino acids and calcium complexes.
Biology: The compound is studied for its role in biological systems, particularly in relation to calcium signaling and tryptophan metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of calcium deficiencies or as a supplement in parenteral nutrition.
Industry: this compound is used in the production of dietary supplements and as an additive in food and beverage industries.
Mechanism of Action
The mechanism of action of calcium di-L-tryptophanate involves its interaction with calcium channels and receptors in biological systems. The compound can modulate calcium signaling pathways, which are crucial for various physiological processes. Additionally, the tryptophanate component can influence serotonin production and other metabolic pathways, contributing to its overall effects.
Comparison with Similar Compounds
Calcium L-tryptophanate: A similar compound with a slightly different molecular structure.
Magnesium di-L-tryptophanate: Another compound where magnesium replaces calcium.
Zinc di-L-tryptophanate: A compound with zinc instead of calcium.
Uniqueness: Calcium di-L-tryptophanate is unique due to its specific interaction with calcium channels and receptors, which distinguishes it from other similar compounds. Its dual role in modulating calcium signaling and tryptophan metabolism makes it particularly valuable in scientific research and potential therapeutic applications.
Properties
CAS No. |
71720-54-2 |
---|---|
Molecular Formula |
C22H22CaN4O4 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
calcium;(2S)-2-amino-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/2C11H12N2O2.Ca/c2*12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;/h2*1-4,6,9,13H,5,12H2,(H,14,15);/q;;+2/p-2/t2*9-;/m00./s1 |
InChI Key |
AJFVCQXKEUTYCR-NAWJVIAPSA-L |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)[O-])N.C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)[O-])N.[Ca+2] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])N.C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])N.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.